N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-3-(methylamino)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-11-9-5-8(16-7-3-4-7)6-12-10(9)13-17(2,14)15/h5-7,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
MJLJBQIWHUCKRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 5-cyclopropoxy-3-(methylamino)pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
N-(pyridin-2-yl)amides: Compounds with significant biological and therapeutic value.
Uniqueness
N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group provides rigidity, while the methanesulfonamide group enhances its solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
